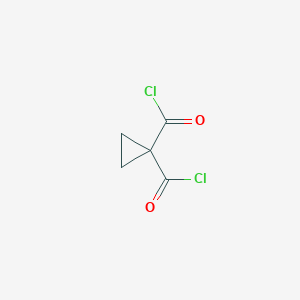
1,1-Cyclopropanedicarbonyl chloride
Vue d'ensemble
Description
1,1-Cyclopropanedicarbonyl chloride, also known as Cyclopropanecarbonyl chloride, is a chemical compound with the molecular formula C4H5ClO . It is used as an alkylating reagent in the preparation of some chemical building blocks such as formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis (cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones and cyclopropyl analog of triazolopiperazine-amides .
Molecular Structure Analysis
The molecular structure of 1,1-Cyclopropanedicarbonyl chloride consists of 4 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass is 165.95900 .Chemical Reactions Analysis
While specific chemical reactions involving 1,1-Cyclopropanedicarbonyl chloride are not available, cyclopropanes in general have been studied extensively. They show a diverse range of reactivities and are used in various chemical reactions .Applications De Recherche Scientifique
Molecular Structure Analysis
1,1-Cyclopropanedicarbonyl chloride has been studied for its molecular structure, with detailed analysis of its bond distances and bond angles. This includes measurements like r(C1C2), r(C2C3), r(CCl), and various angles such as ∠CCCl and ∠ClCH, providing valuable insights into its chemical characteristics (Schwendeman et al., 1964).
Applications in Organic Synthesis
It serves as a key component in organic synthesis. For instance, it's used in nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0), leading to the production of cyclopropylideneethyl derivatives and other compounds with high synthetic potential (Stolle et al., 1992).
Interaction with Lewis Acids
Research has shown that 1,1-Cyclopropanedicarbonyl chloride forms complexes with various Lewis acids like Sn, Ti, and Ga chlorides. These complexes have been isolated and characterized, enhancing our understanding of the activating effect of Lewis acids on the cyclopropane ring (Novikov et al., 2012).
Spectroscopic Studies
Spectroscopic studies, such as microwave spectrum analysis, have been conducted on derivatives of cyclopropanecarboxylic acid chloride, including 1,1-Cyclopropanedicarbonyl chloride. These studies help in understanding the conformations and molecular dynamics of the compound (Nair & Boggs, 1976).
Synthesis Methods
Improvements in the synthesis methods of cyclopropane carbonyl chloride have been a focus of research, aiming at enhancing purity and yield. Innovations in synthetic techniques are crucial for its production and application in various chemical processes (Zhang Xiao-hong, 2007).
Safety and Hazards
Orientations Futures
While specific future directions for 1,1-Cyclopropanedicarbonyl chloride are not available, cyclopropanes in general continue to attract the attention of organic chemists due to their unique reactivity and presence in many natural products . They are widely used in the fields of organic synthesis, medicinal chemistry, and materials science .
Propriétés
IUPAC Name |
cyclopropane-1,1-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c6-3(8)5(1-2-5)4(7)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJXTLGNVAYKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575810 | |
| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclopropanedicarbonyl chloride | |
CAS RN |
34782-60-0 | |
| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



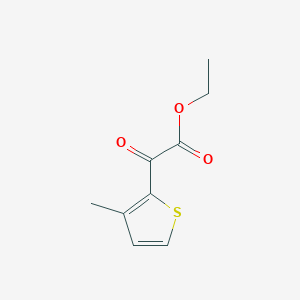
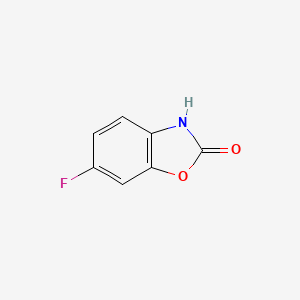
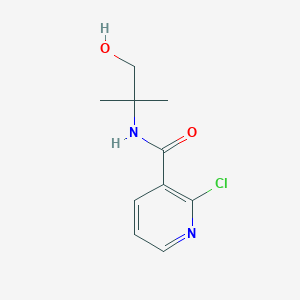
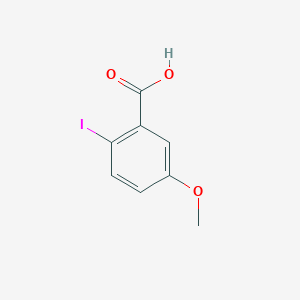
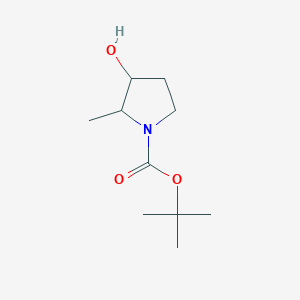


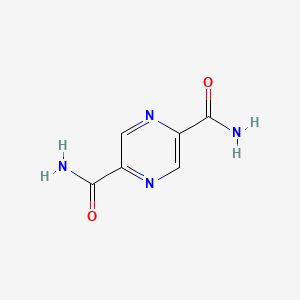

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
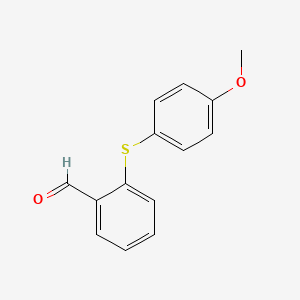
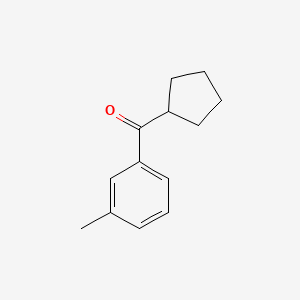
![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)
![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)